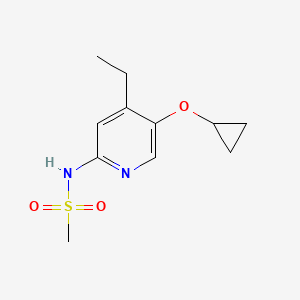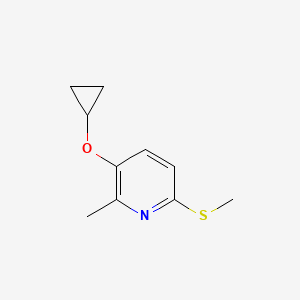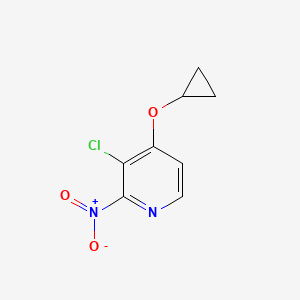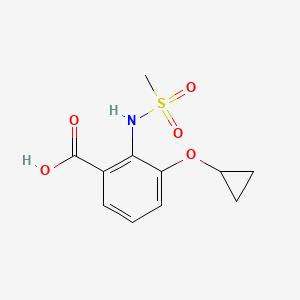
3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C11H13NO5S It is characterized by the presence of a cyclopropoxy group, a methylsulfonamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid typically involves multiple steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.
Introduction of the Methylsulfonamido Group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonamides.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the binding affinity of the compound to its target, while the methylsulfonamido group can modulate the compound’s reactivity and stability. The benzoic acid moiety can facilitate the compound’s interaction with biological membranes and transport proteins.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(methylsulfonamido)benzoic acid: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.
2-(Methylsulfonamido)benzoic acid: This compound lacks the cyclopropoxy group and has a simpler structure.
Uniqueness
3-Cyclopropoxy-2-(methylsulfonamido)benzoic acid is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability and binding affinity, making it a valuable building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-18(15,16)12-10-8(11(13)14)3-2-4-9(10)17-7-5-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
OSYOVFQXGIRLNU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B14811438.png)

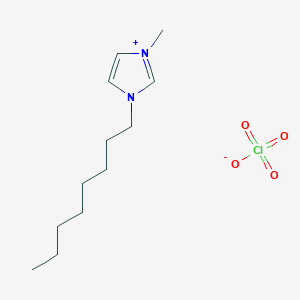

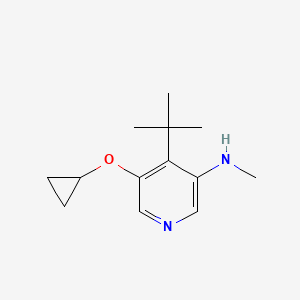
![N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide](/img/structure/B14811471.png)
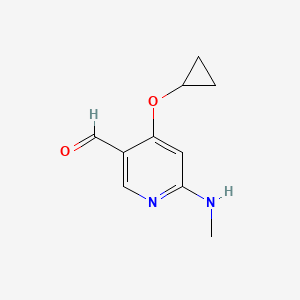
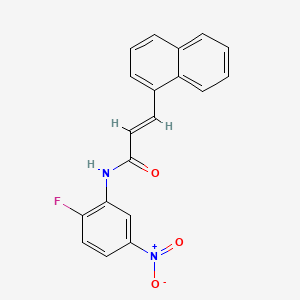

![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)

